Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Naphthyridines are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Naphthyridines are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .
Cellular Effects
It is known that naphthyridines, a class of compounds to which this compound belongs, have a wide range of biological applications, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Molecular Mechanism
It is known that this compound can enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid, while reduction could produce tetrahydronaphthyridine derivatives.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell growth.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound’s derivatives are used in the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features.
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: Another derivative with different functional groups.
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: A methylated version of the parent compound.
Uniqueness
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which can influence its reactivity and biological activity. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9;/h4-6,9,12H,2-3H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGBAWWROMOPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(N1)C=CN=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137505-57-6 |
Source
|
Record name | methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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